molecular formula C23H28O6 B150266 gomisin N CAS No. 82467-52-5

gomisin N

Cat. No.: B150266
CAS No.: 82467-52-5
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-OLZOCXBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gomisin N can be synthesized through various chemical reactions involving the lignan structure of Schisandra chinensis. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Gomisin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified lignan structures with enhanced biological activities. These products are often used in further pharmacological studies .

Scientific Research Applications

Comparison with Similar Compounds

Gomisin N is unique among lignans due to its specific pharmacological properties. Similar compounds include:

Compared to these compounds, this compound has a broader range of applications and more potent effects in certain biological systems .

Biological Activity

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings and case studies.

1. Anticancer Activity

This compound has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

  • TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .
  • Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

  • A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

This compound exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

  • Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .
  • Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

This compound also possesses notable anti-inflammatory properties.

  • Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
AnticancerEnhances TRAIL-induced apoptosis via ROS generation
HepatoprotectiveInhibits adipogenesis; regulates energy metabolism
Anti-inflammatoryInhibits NO production; reduces COX-2/iNOS expression

Properties

IUPAC Name

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231747
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-37-6, 69176-52-9, 82467-52-5
Record name gamma-Schizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN B, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOMISIN N
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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